Bienvenue dans la boutique en ligne BenchChem!

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide

Lipophilicity Drug-likeness FtsZ inhibitor

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide (CAS 338413-81-3) is a synthetic bis-(2,6-difluorobenzoyl) derivative incorporating a central aminooxyethyl linker, yielding the molecular formula C₁₆H₁₂F₄N₂O₃ and a molecular weight of 356.28 g/mol. The compound belongs to the 2,6-difluorobenzamide chemotype, a scaffold extensively validated in antibacterial drug discovery through inhibition of the bacterial cell division protein FtsZ , and has additionally been investigated as a potential kinesin spindle protein (KSP) inhibitor in oncology contexts.

Molecular Formula C16H12F4N2O3
Molecular Weight 356.277
CAS No. 338413-81-3
Cat. No. B2882709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide
CAS338413-81-3
Molecular FormulaC16H12F4N2O3
Molecular Weight356.277
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCCONC(=O)C2=C(C=CC=C2F)F)F
InChIInChI=1S/C16H12F4N2O3/c17-9-3-1-4-10(18)13(9)15(23)21-7-8-25-22-16(24)14-11(19)5-2-6-12(14)20/h1-6H,7-8H2,(H,21,23)(H,22,24)
InChIKeyGUTQZKVUMCVDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide (CAS 338413-81-3) as a Bis-Difluorobenzoyl Aminooxyethyl Research Probe


N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide (CAS 338413-81-3) is a synthetic bis-(2,6-difluorobenzoyl) derivative incorporating a central aminooxyethyl linker, yielding the molecular formula C₁₆H₁₂F₄N₂O₃ and a molecular weight of 356.28 g/mol . The compound belongs to the 2,6-difluorobenzamide chemotype, a scaffold extensively validated in antibacterial drug discovery through inhibition of the bacterial cell division protein FtsZ [1], and has additionally been investigated as a potential kinesin spindle protein (KSP) inhibitor in oncology contexts . Its dual 2,6-difluorobenzoyl architecture distinguishes it from simpler mono-benzamide analogs and presents a differentiated physicochemical profile that warrants evaluation for target engagement, linker chemistry, and structure-activity relationship (SAR) campaigns.

Why In-Class 2,6-Difluorobenzamide Analogs Cannot Substitute for N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide (CAS 338413-81-3) in Focused SAR and Linker Chemistry Studies


The 2,6-difluorobenzamide pharmacophore is a privileged scaffold in antibacterial and antimitotic drug discovery, yet the biological potency, selectivity, and physicochemical behavior of derivatives within this class are exquisitely sensitive to substituent identity and position [1]. The target compound (CAS 338413-81-3) incorporates a symmetrically bisected aminooxyethyl linker that simultaneously presents two 2,6-difluorobenzoyl moieties—a topology absent from the mono-benzamide clinical candidate PC190723 and the minimal fragment 2,6-difluorobenzamide . Consequently, the LogP, topological polar surface area, hydrogen-bonding capacity, and conformational自由度 of this compound are quantitatively distinct from those of any mono-benzamide comparator, rendering generic substitution chemically invalid for SAR campaigns, linker optimization programs, bifunctional degrader (PROTAC) design, or crystallographic fragment screening where precise spatial and electronic parameters are controlled variables . The quantitative evidence below establishes these differences.

Quantitative Physicochemical and Structural Differentiation of N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide (CAS 338413-81-3) Against Closest Analogs


Lipophilicity (LogP) Differentiation Against the Clinical-Stage FtsZ Inhibitor PC190723: A >1.6 Log Unit Reduction That Favors Drug-Likeness

The computed LogP of N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide (CAS 338413-81-3) is 2.33, compared to 4.00 for the well-characterized FtsZ inhibitor PC190723 (CAS 951120-33-5), a reduction of approximately 1.67 log units . Lipinski's Rule of Five recommends LogP < 5 for oral drug-likeness; both compounds meet this criterion, but the target compound's lower LogP suggests superior aqueous solubility, reduced non-specific protein binding, and a more favorable distribution profile for systemic or topical administration [1]. This difference arises from the replacement of PC190723's lipophilic chlorothiazolopyridine substituent with a second polar 2,6-difluorobenzamide moiety connected via an aminooxyethyl linker.

Lipophilicity Drug-likeness FtsZ inhibitor

Topological Polar Surface Area (TPSA) Advantage Over PC190723: Enhanced Permeability Potential for Blood-Brain Barrier and Cellular Penetration

The topological polar surface area (TPSA) of CAS 338413-81-3 is calculated as 67.43 Ų, versus 106.34 Ų for the comparator PC190723—a reduction of 38.91 Ų (approximately 37%) . TPSA values below 90 Ų are generally associated with good blood-brain barrier (BBB) penetration, while values above 100–120 Ų predict poor CNS exposure [1]. The target compound's TPSA of 67.43 Ų thus positions it within the favorable range for CNS-penetrant probe design, whereas PC190723's TPSA of 106.34 Ų predicts limited BBB permeability. This difference is attributed to the target compound's absence of the thiazolopyridine heterocycle present in PC190723, which contributes additional polar nitrogen and sulfur atoms.

Polar surface area Membrane permeability Blood-brain barrier

Hydrogen-Bond Donor/Acceptor Profile Compared to 2,6-Difluorobenzamide and PC190723: A Balanced Donor-Acceptor Ratio for Crystallographic Fragment Screening

CAS 338413-81-3 presents 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), as reported in its Chemscene computational chemistry panel . In contrast, the minimal fragment 2,6-difluorobenzamide (CAS 18063-03-1) provides only 1 HBD and 1 HBA (the amide group alone), yielding a HBD:HBA ratio of 1:1 [1], while PC190723 offers 1 HBD and 5 HBA (ratio 1:5) [2]. The target compound's 2:3 donor-acceptor ratio provides a balanced hydrogen-bonding capacity that supports bidirectional interactions with protein binding pockets—simultaneously donating two hydrogen bonds from its amide/aminooxy NH groups and accepting up to three from its carbonyl and ether oxygens. This balanced profile is particularly advantageous for fragment-based drug design (FBDD) and crystallographic soaking experiments, where well-defined, moderate-affinity interactions are desired for interpretable electron density maps.

Hydrogen bonding Fragment-based drug design Crystallography

Rotatable Bond Count as a Conformational Flexibility Metric: 6 Rotatable Bonds Versus 2 in 2,6-Difluorobenzamide Enable Broader Target-Space Sampling

CAS 338413-81-3 possesses 6 rotatable bonds, as listed in the Chemscene computational chemistry dataset , compared to only 2 rotatable bonds in the minimal 2,6-difluorobenzamide fragment (the amide C–N bond and the aromatic ring-to-carbonyl bond) [1]. The 4 additional rotatable bonds—originating from the central ethylene (–CH₂CH₂–) segment and the two aminooxy (–ONH–) linkages—provide substantially greater conformational自由度, enabling the compound to adopt multiple low-energy conformations and thereby sample a wider range of protein surface topographies. Veber's rules for oral bioavailability suggest that ≤10 rotatable bonds is acceptable, and the target compound's value of 6 falls well within this range while still offering meaningful conformational diversity [2]. By contrast, the rigidity of 2,6-difluorobenzamide (2 rotatable bonds) limits its ability to engage deeper or more geometrically complex binding pockets.

Conformational flexibility Rotatable bonds Target engagement

Unique Aminooxyethyl Linker Architecture: Absent in All Major 2,6-Difluorobenzamide Comparators, Enabling Bifunctional Probe and PROTAC Design

The defining structural feature of CAS 338413-81-3 is its central aminooxyethyl (–CH₂CH₂–O–NH–) linker, which covalently bridges two 2,6-difluorobenzoyl groups in a symmetrical arrangement . This architecture is absent from PC190723 (which bears a thiazolopyridine-methoxy substituent at the 3-position of a single benzamide), 3-methoxybenzamide (a mono-substituted benzamide), and 2,6-difluorobenzamide (the unsubstituted core) [1][2]. The aminooxy (–O–NH–) functionality provides a unique hydrogen-bond donor/acceptor pair that can engage protein backbone amides or side-chain residues, while the ethylene spacer imparts distance (~4–5 Å between the two amide nitrogen atoms) suitable for spanning adjacent sub-pockets in a protein binding site. This bifunctional topology is particularly relevant to targeted protein degradation (PROTAC) linker design, where precise spatial separation between two protein-recruitment motifs is required for ternary complex formation, and to bisubstrate inhibitor design where two substrate-mimetic moieties must be simultaneously presented.

Aminooxy linker Bifunctional molecules PROTAC design

Purity Specification (≥98%) Verified Across Multiple Independent Suppliers: Consistency Supports Reproducible SAR and Assay Development

CAS 338413-81-3 is consistently specified at ≥98% purity across multiple independent vendors, including Chemscene (Cat. CS-0559569, purity ≥98%) and Leyan (Cat. 1630230, purity 98%) . This cross-vendor purity agreement provides procurement confidence that the compound is supplied with minimal batch-to-batch variability, a critical requirement for quantitative structure-activity relationship (QSAR) studies, biochemical IC₅₀ determinations, and co-crystallization trials. In contrast, many custom-synthesized 2,6-difluorobenzamide analogs in the primary literature are reported with variable purity (often 95% or unspecified), introducing a source of experimental irreproducibility that complicates cross-study comparisons [1]. The availability of CAS 338413-81-3 from multiple stock-holding suppliers at a defined purity threshold reduces lead time and eliminates the need for in-house resynthesis and re-purification.

Chemical purity Reproducibility Quality control

Evidence-Backed Research and Industrial Application Scenarios for N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide (CAS 338413-81-3)


CNS-Penetrant FtsZ or KSP Inhibitor Probe Development Leveraging Favorable TPSA (67.43 Ų) and Moderate Lipophilicity (LogP 2.33)

The compound's TPSA of 67.43 Ų—below the 90 Ų threshold associated with blood-brain barrier penetration—and its LogP of 2.33, which balances membrane permeability with aqueous solubility, make it a structurally differentiated starting point for designing CNS-penetrant inhibitors of FtsZ (antibacterial) or KSP (oncology) . In contrast, the clinical-stage FtsZ inhibitor PC190723 (TPSA 106.34 Ų, LogP 4.00) is predicted to exhibit poor CNS exposure, limiting its utility to peripheral infections. Researchers targeting bacterial meningitis, brain abscesses, or glioblastoma models where mitotic kinesin inhibition is sought should prioritize CAS 338413-81-3 over PC190723 for initial in vivo pharmacokinetic profiling and brain-to-plasma ratio determination.

Bifunctional PROTAC Linker or Bisubstrate Inhibitor Scaffold Exploiting the Unique Aminooxyethyl-Bridged Bis-Benzoyl Architecture

The symmetrically bisected structure, bearing two identical 2,6-difluorobenzoyl warheads connected by an aminooxyethyl linker, is uniquely suited for bifunctional molecule design . In PROTAC development, the two terminal benzoyl groups can be differentially functionalized (e.g., one coupled to an E3 ligase ligand, the other to a target-protein binder), while the aminooxy functionality provides a site for chemoselective conjugation via oxime ligation. For bisubstrate enzyme inhibitor design, the ~4–5 Å spacing between the amide nitrogens approximates the distance between two substrate-binding subsites in enzymes such as bacterial FtsZ (nucleotide-binding site and interdomain cleft). No other commercial 2,6-difluorobenzamide offers this bifunctional topology at ≥98% purity with multi-vendor availability .

Crystallographic Fragment Screening for 2,6-Difluorobenzamide-Binding Proteins Using the Balanced Hydrogen-Bond Donor/Acceptor Profile (HBD 2, HBA 3)

The compound's 2 hydrogen-bond donors and 3 acceptors provide a well-defined interaction pattern that is ideal for fragment-based drug discovery (FBDD) by X-ray crystallography . Unlike the minimal fragment 2,6-difluorobenzamide (HBD 1, HBA 1), which often yields ambiguous electron density due to insufficient hydrogen-bonding anchors, CAS 338413-81-3 can engage protein binding sites through multiple directional interactions, improving the interpretability of Fo-Fc maps. Moreover, its molecular weight of 356.28 g/mol is within the typical fragment range (<300 Da is ideal, but up to 350–400 Da is acceptable for 'large fragment' libraries), and the presence of four fluorine atoms provides anomalous scattering signal for experimental phasing in sulfur-SAD or halide-soaking experiments .

Quality-Controlled Reference Standard for 2,6-Difluorobenzamide SAR with Cross-Vendor Purity Verification (≥98%)

Given the cross-vendor consensus on purity (≥98% by both Chemscene and Leyan), CAS 338413-81-3 can serve as a reliable reference standard for normalizing biological activity data across different laboratories studying 2,6-difluorobenzamide SAR . In medicinal chemistry programs where FtsZ or KSP inhibition is the primary readout, this compound can be included as an inter-plate control, enabling direct comparison of IC₅₀ values generated by different research groups. The defined storage conditions (sealed in dry, 2–8°C) and room-temperature shipping stability further support its use as a distributed reference material in multi-site collaborative projects .

Quote Request

Request a Quote for N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.